molecular formula C17H14F2O3 B8662792 4-(2',4'-Difluorobiphenylyl)-2-methyl-4-oxobutanoic acid

4-(2',4'-Difluorobiphenylyl)-2-methyl-4-oxobutanoic acid

Cat. No. B8662792
M. Wt: 304.29 g/mol
InChI Key: UBRNWZLIQPVPDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04683331

Procedure details

A solution is prepared by dissolving 33.2 g anhydrous aluminum chloride (0.25 moles) and 21.6 g methylsuccinic acid anhydride (0.188 moles) in 190 ml of 1,2-dichloroethane. The solution is cooled to 15° C. and is treated under stirring and cooling with a solution of 47.5 g of 2,4-difluorobiphenyl (0.25 moles) in 50 ml of 1,2-dichloroethane, at a rate such that the temperature of the reaction mixture does not exceed 20° C. The mixture is then stirred for an additional 3 hours at 20° C., for 1 hour at 40° to 45° C., is cooled to 20° C., and is then poured slowly, under stirring, into a mixture of 500 g ice in 250 ml of concentrated hydrochloric acid. The resulting precipitate is collected on a filter, and the organic layer of the filtrate is separated and washed with 5% aqueous sodium hydroxide solution (4×100 ml). The alkaline extracts are combined and the precipitate is dissolved in the extracts. A moderately turbid solution is obtained, which is filtered with active carbon to obtain a clear filtrate. The clear filtrate is acidified to approximately pH 1 with 50% sulfuric acid. The crude product precipitate is separated, washed with water, and purified by crystalization from 160 ml of 65% acetic acid, to yield 24.0 g of the title compound (42% of theoretical yield) with a melting point of 150°-152° C.
Quantity
33.2 g
Type
reactant
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
190 mL
Type
solvent
Reaction Step One
Quantity
47.5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
42%

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[CH3:5][CH:6]1[CH2:11][C:10](=[O:12])[O:9][C:7]1=[O:8].[F:13][C:14]1[CH:19]=[C:18]([F:20])[CH:17]=[CH:16][C:15]=1[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1.S(=O)(=O)(O)O>ClCCCl.Cl>[F:13][C:14]1[CH:19]=[C:18]([F:20])[CH:17]=[CH:16][C:15]=1[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][C:22]=1[C:10](=[O:12])[CH2:11][CH:6]([CH3:5])[C:7]([OH:9])=[O:8] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
33.2 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
21.6 g
Type
reactant
Smiles
CC1C(=O)OC(C1)=O
Name
Quantity
190 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
47.5 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)F)C1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCCl
Step Three
Name
ice
Quantity
500 g
Type
reactant
Smiles
Name
Quantity
250 mL
Type
solvent
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A solution is prepared
ADDITION
Type
ADDITION
Details
is treated
CUSTOM
Type
CUSTOM
Details
does not exceed 20° C
STIRRING
Type
STIRRING
Details
The mixture is then stirred for an additional 3 hours at 20° C., for 1 hour at 40° to 45° C.
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
is cooled to 20° C.
ADDITION
Type
ADDITION
Details
is then poured slowly
CUSTOM
Type
CUSTOM
Details
The resulting precipitate is collected on a filter
CUSTOM
Type
CUSTOM
Details
the organic layer of the filtrate is separated
WASH
Type
WASH
Details
washed with 5% aqueous sodium hydroxide solution (4×100 ml)
DISSOLUTION
Type
DISSOLUTION
Details
the precipitate is dissolved in the extracts
CUSTOM
Type
CUSTOM
Details
A moderately turbid solution is obtained
FILTRATION
Type
FILTRATION
Details
which is filtered with active carbon
CUSTOM
Type
CUSTOM
Details
to obtain a clear filtrate
CUSTOM
Type
CUSTOM
Details
The crude product precipitate is separated
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
purified by crystalization from 160 ml of 65% acetic acid

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC(=C1)F)C1=C(C=CC=C1)C(CC(C(=O)O)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 24 g
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.